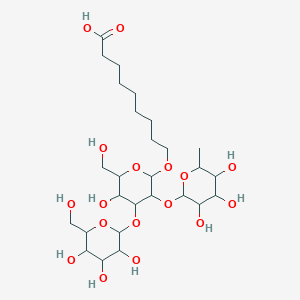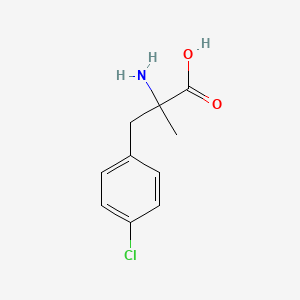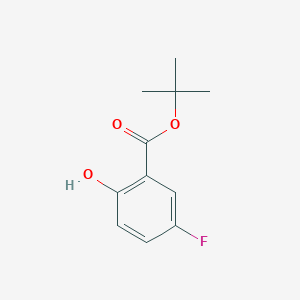
2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate is a fluorinated organic compound with the molecular formula C9H5F13O3. This compound is characterized by the presence of both difluoroethyl and perfluorohexyl groups, which contribute to its unique chemical properties. It is commonly used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
The synthesis of 2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of 2,2-difluoroethanol with 1H,1H-perfluorohexyl chloroformate. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles such as amines or alcohols. Common reagents for these reactions include sodium hydroxide or potassium carbonate.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 2,2-difluoroethanol and 1H,1H-perfluorohexanol.
Oxidation and Reduction: While the compound itself is relatively stable, the difluoroethyl and perfluorohexyl groups can undergo oxidation or reduction under specific conditions, leading to the formation of various fluorinated intermediates.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable for developing new synthetic methodologies.
Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems. It can serve as a probe for investigating enzyme mechanisms and protein-ligand interactions.
Medicine: In medicinal chemistry, the compound is explored for its potential as a building block for designing new pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with unique properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism by which 2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate exerts its effects depends on its specific application. In chemical reactions, the carbonate group acts as a leaving group, facilitating nucleophilic substitution and other transformations. The difluoroethyl and perfluorohexyl groups contribute to the compound’s stability and reactivity, influencing its interactions with other molecules.
In biological systems, the compound’s fluorinated groups can interact with proteins and enzymes, affecting their structure and function. The exact molecular targets and pathways involved vary depending on the specific biological context.
Comparison with Similar Compounds
2,2-Difluoroethyl 1H,1H-perfluorohexyl carbonate can be compared with other similar compounds, such as:
2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl carbonate: This compound has additional hydrogen atoms in the perfluorohexyl group, which can affect its reactivity and properties.
2,2-Difluoroethyl 1H,1H-perfluoropentyl carbonate: This compound has a shorter perfluoroalkyl chain, which can influence its solubility and chemical behavior.
2,2-Difluoroethyl 1H,1H-perfluorooctyl carbonate: This compound has a longer perfluoroalkyl chain, which can enhance its hydrophobicity and stability.
The uniqueness of this compound lies in its specific combination of difluoroethyl and perfluorohexyl groups, which confer distinct chemical and physical properties that are valuable for various applications.
Properties
Molecular Formula |
C9H5F13O3 |
|---|---|
Molecular Weight |
408.11 g/mol |
IUPAC Name |
2,2-difluoroethyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C9H5F13O3/c10-3(11)1-24-4(23)25-2-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3H,1-2H2 |
InChI Key |
MLZPLJFYSRLRLA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2,4-Dimethoxyphenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12083722.png)
![3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12083729.png)




![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)
![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12083787.png)

![Phenol, 4-[(2,2-difluoroethyl)amino]-](/img/structure/B12083792.png)

